4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.
Industry: In the industrial sector, it can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid
4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances its binding properties compared to similar compounds.
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Properties
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO5/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6,16H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLZLYBMWWRQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690894 |
Source
|
Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-27-2 |
Source
|
Record name | 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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